molecular formula C21H15BrN6O4 B2650024 8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 397275-58-0

8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2650024
CAS No.: 397275-58-0
M. Wt: 495.293
InChI Key: ORBVTNIDEBJXCI-UHFFFAOYSA-N
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Description

8-(4-Bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CID 4061341) is a xanthine-derived heterocyclic compound with a molecular formula of C21H15BrN6O4 . Its structure features:

  • A 4-bromophenyl group at position 7.
  • A 3-nitrophenyl group at position 7.
  • Methyl substituents at positions 1 and 2.

Properties

CAS No.

397275-58-0

Molecular Formula

C21H15BrN6O4

Molecular Weight

495.293

IUPAC Name

6-(4-bromophenyl)-2,4-dimethyl-7-(3-nitrophenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H15BrN6O4/c1-24-18-17(19(29)25(2)21(24)30)26-11-16(12-4-3-5-15(10-12)28(31)32)27(20(26)23-18)14-8-6-13(22)7-9-14/h3-11H,1-2H3

InChI Key

ORBVTNIDEBJXCI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)Br)C5=CC(=CC=C5)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known by its CAS number 397275-58-0 , belongs to a class of imidazopurine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of antidepressant and anticancer effects. The following sections will detail its biological activity based on diverse research findings.

  • Molecular Formula : C21H15BrN6O4
  • Molecular Weight : 495.2856 g/mol
  • SMILES Notation : Brc1ccc(cc1)n1c(cn2c1nc1c2c(=O)n(c(=O)n1C)C)c1cccc(c1)N+[O-]

Antidepressant Activity

Recent studies have highlighted the potential antidepressant properties of related imidazo[2,1-f]purine derivatives. For instance, a series of compounds were synthesized and evaluated for their affinity towards serotonin receptors (5-HT 1A and 5-HT 7). These studies indicated that certain derivatives exhibited significant receptor binding and phosphodiesterase (PDE) inhibition, suggesting a mechanism for their antidepressant effects .

In a specific case study involving a derivative closely related to the compound , it was found that it demonstrated notable anxiolytic effects in animal models, outperforming traditional anxiolytics like diazepam at certain dosages .

Anticancer Activity

The anticancer potential of imidazo[2,1-f]purines has been extensively documented. For example, compounds within this class have shown broad-spectrum anticancer activity against various cancer cell lines, including melanoma and lung cancer. The selectivity index for these compounds ranged significantly, with some showing IC50 values as low as 0.09 µM against certain cancer types .

A detailed study evaluated the cytotoxic effects of these compounds on different cancer cell lines and reported that they could induce apoptosis and cell cycle arrest at the G2/M phase in treated cells .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsKey Findings
Antidepressant8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-...Significant receptor affinity for serotonin receptors
AnxiolyticDiazepamOutperformed diazepam in animal studies
AnticancerVarious imidazo[2,1-f]purinesIC50 values ranging from 0.09 to 39 µM across cell lines

The proposed mechanisms through which these compounds exert their biological effects include:

  • Serotonin Receptor Modulation : By acting as ligands for serotonin receptors, these compounds may enhance serotonergic signaling pathways associated with mood regulation.
  • Phosphodiesterase Inhibition : Inhibition of PDE enzymes can lead to increased levels of cyclic AMP (cAMP), which is crucial for various cellular functions including those involved in mood stabilization and cell proliferation .

Case Studies

One notable case study involved the synthesis and evaluation of several derivatives based on the imidazo[2,1-f]purine framework. The study reported that specific modifications to the structure significantly enhanced both antidepressant and anticancer activities. For example:

  • A derivative with a fluorinated aryl group showed improved selectivity for serotonin receptors compared to non-fluorinated analogs.
  • Another derivative exhibited potent cytotoxicity against breast cancer cells with an IC50 value of 3.04 µM .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant anticancer properties. For instance, research has shown that imidazo[2,1-f]purines can inhibit specific kinases involved in cancer progression. A notable case study demonstrated the synthesis of derivatives that displayed potent activity against various cancer cell lines, including HepG2. The IC50 values of these compounds were notably lower than those of established chemotherapeutics like doxorubicin .

Antiviral Properties
The compound's structural similarity to nucleosides suggests potential antiviral applications. Studies have explored its efficacy against viral infections by acting as a substrate for viral polymerases. Preliminary results indicate that modifications to the imidazole ring enhance selectivity and potency against specific viral targets .

Biochemical Applications

Enzyme Inhibition
this compound has been investigated for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). These enzymes are crucial in regulating cell cycle and signal transduction pathways. Inhibitors derived from this compound have shown promise in modulating these pathways effectively .

DNA Interaction Studies
Research has also focused on the compound's interaction with DNA. Its ability to intercalate into DNA structures suggests potential applications in gene therapy and molecular diagnostics. Studies involving fluorescence spectroscopy have demonstrated that this compound can bind to DNA with high affinity, indicating its utility as a probe in biological assays .

Material Science Applications

Organic Electronics
The unique electronic properties of imidazo[2,1-f]purines have led to their exploration in organic electronics. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Recent advancements in material synthesis have shown enhanced charge mobility when incorporating this compound into device architectures .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityPotent inhibition of cancer cell lines (IC50 < 10 μM)
Antiviral PropertiesEffective against viral polymerases
BiochemistryEnzyme InhibitionInhibition of CDKs and PDEs
DNA Interaction StudiesHigh-affinity binding to DNA
Material ScienceOrganic ElectronicsEnhanced charge mobility in OLEDs

Case Studies

Case Study 1: Anticancer Evaluation
A series of derivatives based on this compound were synthesized and evaluated for their anticancer activity against multiple cell lines. The most effective derivatives showed IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for drug development.

Case Study 2: Enzyme Inhibition Profiling
In a detailed study assessing the inhibition of CDKs by the compound derivatives, various structural modifications were tested. The most successful inhibitors demonstrated selectivity over other kinases and provided insights into structure-activity relationships critical for future drug design.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound may enhance 5-HT1A receptor binding compared to 4-bromophenyl or 4-methylphenyl analogs, as seen in AZ-853/AZ-861, where fluorinated substituents increased potency .
  • Lipophilicity : The bromophenyl group in the target compound likely improves membrane permeability compared to polar substituents (e.g., hydroxyl groups in compounds), but may reduce solubility .
  • Piperazinylalkyl Chains: Analogs like AZ-853 and 3i incorporate flexible alkyl-piperazine chains, which enhance 5-HT1A/5-HT7 receptor interactions but may introduce cardiovascular side effects (e.g., AZ-853’s α1-adrenolytic effects) .

Metabolic and Physicochemical Properties

  • Metabolic Stability : The target compound’s nitro group may slow hepatic metabolism compared to halogenated analogs (e.g., 3i), as nitro groups are less prone to oxidative degradation .
  • Lipophilicity (LogP) :
    • Target compound: Estimated LogP ~3.5 (bromophenyl + nitrophenyl).
    • AZ-853: LogP ~2.8 (fluorophenyl + piperazine). Higher lipophilicity may enhance tissue distribution but increase risk of off-target effects .

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